molecular formula C11H10N2O B141511 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one CAS No. 138506-88-4

1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one

Cat. No. B141511
M. Wt: 186.21 g/mol
InChI Key: NITXBDRASSIKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has been found to have promising biological properties, making it a potential candidate for various research applications.

Mechanism Of Action

The mechanism of action of 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one is complex and not yet fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in disease progression. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to cell death in cancer cells.

Biochemical And Physiological Effects

1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of biological effects, making it a versatile tool for various research applications. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models.

Synthesis Methods

The synthesis of 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of o-phenylenediamine and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor, antifungal, and antibacterial activities. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

138506-88-4

Product Name

1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C11H10N2O/c1-8(2)11(14)13-7-12-9-5-3-4-6-10(9)13/h3-7H,1H2,2H3

InChI Key

NITXBDRASSIKKD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)N1C=NC2=CC=CC=C21

Canonical SMILES

CC(=C)C(=O)N1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazole,1-(2-methyl-1-oxo-2-propenyl)-(9CI)

Origin of Product

United States

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